

A meta-analysis of clinical trials on calcium pidolate for osteoporosis

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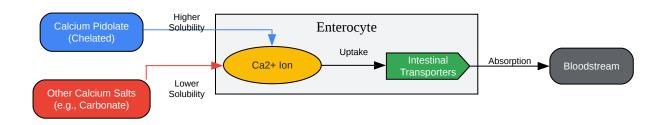
A Comparative Analysis of Calcium Pidolate for Osteoporosis Management

For Researchers, Scientists, and Drug Development Professionals

While a formal meta-analysis on **calcium pidolate** for osteoporosis is not currently available in published literature, a review of existing clinical trials provides valuable insights into its efficacy and mechanism of action compared to other calcium salts and placebo. This guide synthesizes the available data to offer a comparative overview for research and development professionals.

Enhanced Bioavailability: The Pidolate Advantage

Calcium pidolate is a salt formed between calcium and pidolic acid (L-pyroglutamic acid). The pidolate component is thought to enhance the bioavailability of calcium, potentially leading to improved absorption compared to other forms. This is attributed to the chelated structure of **calcium pidolate**, which may increase its solubility and uptake in the intestine.





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Proposed mechanism of enhanced calcium absorption.

Comparative Efficacy of Calcium Pidolate: A Review of Clinical Data

Clinical studies have evaluated the effects of **calcium pidolate** on bone mineral density (BMD) and biochemical markers of bone turnover. The following tables summarize the key findings from these trials, comparing **calcium pidolate** with other calcium salts and placebo.

Table 1: Summary of Quantitative Outcomes from Clinical Trials



Study	Intervention	Comparator	Duration	Key Outcomes	Results
Farrerons et al. (1989)[1] [2]	405 mg Calcium Pidolate	1000 mg Calcium Gluconate- Lactate- Carbonate	Single dose	Serum Calcium, Urinary Calcium Excretion	Calcium pidolate led to a greater increase in serum calcium and higher urinary calcium excretion, suggesting better absorption.[1]
Rico et al. (1994)[3]	1 g/day elemental Calcium as Calcium Pidolate	No treatment	1 year	Total Body BMC, Regional BMC, Bone Turnover Markers	Significant increase in total body (2.6%) and regional BMC (arms and legs: 2.5%, trunk: 1.7%). [3] Decrease in markers of bone resorption.[3]
Anonymous (1992)[1]	1 g/day elemental Calcium as Calcium Pidolate	Placebo	30 days	Biochemical Markers of Bone Turnover	Significant decrease in urinary calcium/creati nine and hydroxyprolin e/creatinine ratios, indicating



inhibition of bone resorption.[1] No significant change in bone formation markers.[1]

Table 2: Experimental Protocols of Key Clinical Trials

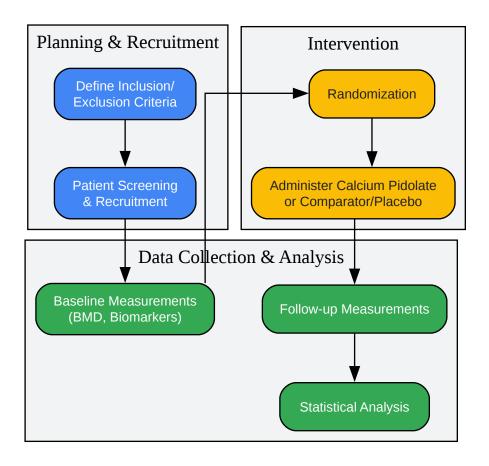
Study	Participants	Intervention Details	Outcome Measures
Farrerons et al. (1989) [1][2]	10 postmenopausal women with osteoporosis	Oral administration of a single dose of 405 mg calcium pidolate or 1000 mg calcium gluconate-lactate- carbonate.	Blood and urine samples were collected to measure calcium levels.[1][2]
Rico et al. (1994)[3]	72 eugonadal women with low bone mass	Randomized to receive 1 g/day of elemental calcium as calcium pidolate or no treatment for one year.	Bone mineral content measured by dualenergy X-ray absorptiometry (DXA). [3] Serum and urine analysis for bone turnover markers.[3]
Anonymous (1992)[1]	20 women with involutional osteoporosis	Randomized to receive 1 g/day of elemental calcium as calcium pidolate or a placebo for 30 days.	Analysis of blood and urine for calcium, phosphate, alkaline phosphatase, parathyroid hormone, growth hormone, osteocalcin, and markers of bone resorption.[1]





Visualizing the Research Process

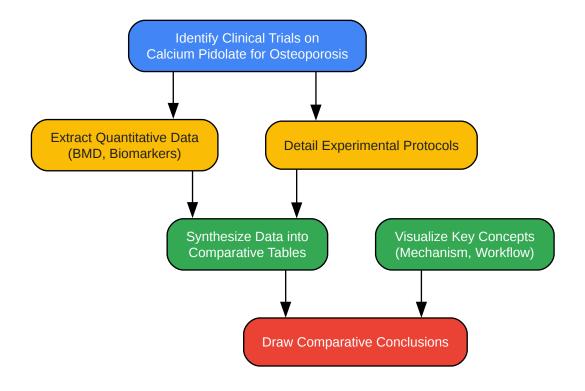
The following diagrams illustrate the typical workflow of the clinical trials reviewed and the logical structure of this comparative guide.



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Typical experimental workflow of the reviewed clinical trials.





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Logical flow of this comparative guide.

Conclusion

The available evidence from individual clinical trials suggests that **calcium pidolate** is well-absorbed and may be effective in inhibiting bone resorption and increasing bone mass in women with or at risk for osteoporosis.[1][2][3] Its potential for enhanced bioavailability makes it a noteworthy candidate for further investigation and development in the field of osteoporosis treatment. However, the lack of a direct meta-analysis and the limited number of large-scale, long-term comparative trials highlight the need for more robust research to definitively establish its superiority over other calcium salts. Future studies should focus on fracture risk reduction as a primary endpoint to fully elucidate the clinical benefits of **calcium pidolate** in the management of osteoporosis.

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